Brivaracetam is a synthetic chemical compound classified as a pyrrolidone derivative. [] It is structurally similar to Levetiracetam, another antiepileptic drug. [, ] Brivaracetam is a subject of significant scientific interest due to its unique binding properties and potential applications in understanding neurological processes.
Synthesis Analysis
One method for synthesizing Brivaracetam involves a four-step reaction process, culminating in the condensation of a specific compound (Compound V) with L-2-aminobutanamide in an organic solvent under anhydrous and inert conditions. [] This method is favored for its brevity, high yield, and simplified purification process, making it suitable for large-scale production. []
Molecular Structure Analysis
Brivaracetam undergoes several key chemical reactions. It is primarily metabolized through the hydrolysis of its acetamide group and hydroxylation mediated by the CYP2C19 enzyme. [] Degradation studies reveal its instability under acidic, alkaline, oxidative, and thermal stress but relative stability under photolytic conditions. [] Specifically, basic stress conditions lead to the enrichment of the (R,R)-Brivaracetam isomer. []
Mechanism of Action
Brivaracetam exhibits its primary action by selectively binding to synaptic vesicle protein 2A (SV2A) with high affinity, surpassing the binding affinity of Levetiracetam by 15–30 times. [, , ] This interaction is believed to modulate the release of excitatory neurotransmitters, contributing to its observed effects. [] It also demonstrates inhibitory effects on sodium channels, potentially playing a role as a partial antagonist. []
Physical and Chemical Properties Analysis
Brivaracetam is characterized by its high lipophilicity, enabling rapid penetration across the blood-brain barrier. [, ] It exhibits dose-proportional pharmacokinetics over a wide dose range. [] It demonstrates weak plasma protein binding (17.5%) and a plasma half-life of approximately 9 hours. [] It undergoes extensive biotransformation, primarily via hydrolysis and CYP2C19-mediated hydroxylation, leading to the formation of various metabolites, including acid, hydroxy, and hydroxy acid forms. [, ] Excretion primarily occurs through the renal route, with over 95% of the dose, including metabolites, eliminated within 72 hours. []
Applications
Neuroscience Research: Brivaracetam is utilized in studies investigating the role of SV2A in neuronal processes. Its high affinity for SV2A makes it a valuable tool for exploring the protein's function in neurotransmission and synaptic plasticity. [, ]
Epilepsy Models: Brivaracetam's robust anticonvulsant effects make it a crucial tool in preclinical epilepsy models. It allows researchers to study seizure mechanisms and evaluate potential therapeutic strategies for epilepsy and other seizure-related disorders. [, , ]
Photosensitivity Models: Brivaracetam effectively suppresses generalized photoparoxysmal electroencephalogram (EEG) responses in photosensitivity models. This application aids in understanding photosensitive epilepsy and potentially developing targeted therapies. []
Neuropathic Pain Models: Studies using murine models of neuropathic pain demonstrate brivaracetam’s ability to attenuate pain behaviors, potentially by acting on SV2A found in neurons and glial cells in the spinal cord. [] This highlights its potential as a therapeutic target for neuropathic pain management.
Future Directions
SV2A-Specific Mechanisms: Further research is needed to elucidate the precise mechanisms by which Brivaracetam's interaction with SV2A influences neuronal excitability and synaptic transmission. [, ]
Therapeutic Applications Beyond Epilepsy: Exploring the therapeutic potential of Brivaracetam in other neurological conditions, such as neuropathic pain and other seizure-related disorders, holds promise. []
Long-Term Effects: Investigating the long-term effects of Brivaracetam on brain function and behavior, especially concerning its impact on cognitive function and potential neuroprotective properties, is crucial. []
Drug Delivery Systems: Research into developing novel drug delivery systems, such as sustained-release formulations, could optimize Brivaracetam's pharmacokinetic profile and potentially enhance its therapeutic efficacy. []
Related Compounds
Levetiracetam
Relevance: Levetiracetam is a structurally related compound to Brivaracetam and is often discussed in the context of comparing their efficacy, safety, and pharmacokinetic profiles. [, , , ] Studies have explored switching patients from Levetiracetam to Brivaracetam, particularly in cases where Levetiracetam was associated with behavioral side effects. []
(R,S)-Brivaracetam
Compound Description: (R,S)-Brivaracetam is a stereoisomer of Brivaracetam. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. []
Relevance: As a stereoisomer, (R,S)-Brivaracetam is structurally related to Brivaracetam and is considered an impurity during the drug development and manufacturing process. []
(R,R)-Brivaracetam
Compound Description: (R,R)-Brivaracetam is a stereoisomer of Brivaracetam. [] This specific stereoisomer was observed to be enriched under basic stress conditions during degradation studies of Brivaracetam. []
Relevance: As a stereoisomer, (R,R)-Brivaracetam is structurally related to Brivaracetam and its presence as an impurity is monitored for quality control purposes. []
(S,S)-Brivaracetam
Compound Description: (S,S)-Brivaracetam is a stereoisomer of Brivaracetam. []
Relevance: Similar to other stereoisomers of Brivaracetam, (S,S)-Brivaracetam is structurally related and its presence is controlled during drug development and manufacturing. []
Brivaracetam Acid Metabolite (M9)
Compound Description: The brivaracetam acid metabolite (M9) is a pharmacologically inactive metabolite of Brivaracetam, formed through hydrolysis of the amide moiety. [] It constitutes a significant portion of the drug's metabolites found in urine. []
Relevance: This metabolite is relevant to understanding the metabolic pathway of Brivaracetam in the body. [, ] Its production is increased in individuals with hepatic impairment, suggesting an alteration in the relative importance of different biotransformation pathways. []
Brivaracetam Hydroxy Metabolite (M1b)
Compound Description: The brivaracetam hydroxy metabolite (M1b) is a pharmacologically inactive metabolite of Brivaracetam, formed through hydroxylation of the n-propyl side chain. [] Like the acid metabolite, it is a significant metabolite found in urine. []
Relevance: This metabolite highlights the role of cytochrome P450 (CYP) enzymes, particularly CYP2C19, in the metabolism of Brivaracetam. [, ] Individuals identified as poor metabolizers of the CYP2C19 isoenzyme exhibited a 10-fold reduction in the exposure and urinary excretion of the hydroxy metabolite compared to extensive metabolizers. []
Brivaracetam Hydroxy Acid Metabolite (M4b)
Compound Description: The brivaracetam hydroxy acid metabolite (M4b) is a pharmacologically inactive metabolite of Brivaracetam. [] It is formed through a combination of two metabolic pathways: hydrolysis of the amide moiety and hydroxylation of the n-propyl side chain. []
Relevance: This metabolite is another indicator of the multiple biotransformation pathways involved in the breakdown of Brivaracetam within the body. []
Carbamazepine
Compound Description: Carbamazepine is an anticonvulsant medication used primarily in the treatment of epilepsy and neuropathic pain. [, ]
Relevance: Carbamazepine is relevant to Brivaracetam due to potential drug interactions. [, ] Co-administration of Brivaracetam with enzyme-inducing antiepileptic drugs like Carbamazepine can decrease Brivaracetam exposure, potentially impacting its effectiveness. [, ]
Phenytoin
Compound Description: Phenytoin, sold under the brand name Dilantin among others, is an antiseizure medication. [, ]
Relevance: Phenytoin is relevant due to its potential for drug interactions with Brivaracetam. [, ] While Brivaracetam at clinically relevant doses does not significantly interact with Phenytoin, co-administration may lead to increased Phenytoin levels, necessitating monitoring for potential toxicity. []
Compound Description: Phenobarbital is a medication of the barbiturate class that has a wide range of uses. [, ] It is used as a sedative hypnotic to induce sleep, to treat seizures, and to relieve anxiety. [, ]
Relevance: Like Carbamazepine, Phenobarbital is an enzyme-inducing antiepileptic drug that can potentially interact with Brivaracetam. [, ] Co-administration of Brivaracetam with Phenobarbital can lead to reduced Brivaracetam exposure, potentially affecting its effectiveness. [, ]
Lamotrigine
Compound Description: Lamotrigine, sold under the brand name Lamictal among others, is an antiseizure medication used to treat epilepsy and bipolar disorder. []
Relevance: Lamotrigine is mentioned in the context of evaluating potential drug interactions with Brivaracetam. [] Studies indicate that Brivaracetam does not significantly alter the concentrations of Lamotrigine when administered concurrently. []
Levetiracetam Acid Metabolite
Compound Description: The Levetiracetam acid metabolite is the primary metabolite of Levetiracetam. []
Ethinylestradiol
Compound Description: Ethinylestradiol is an estrogen medication, most commonly used in combination with progestins as a combined oral contraceptive pill for birth control. [, ]
Levonorgestrel
Compound Description: Levonorgestrel, sold under the brand name Plan B among others, is a progestin medication used in birth control and emergency contraception. [, ]
Midazolam
Compound Description: Midazolam is a benzodiazepine medication used for anesthesia, procedural sedation, trouble sleeping, and severe agitation. [] It is a short-acting medication with effects that generally last less than five hours. []
Relevance: Midazolam served as a probe drug in a study designed to assess the effect of Brivaracetam on the activity of the CYP3A enzyme. [] The study found that Brivaracetam, even at doses up to 150 mg/day, did not significantly induce or inhibit CYP3A activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Bentazepam is an analytical reference standard categorized as a benzodiazepine. This product is intended for research and forensic applications. Bentazepam is a thienodiazepine which is a benzodiazepine analog. It possesses anxiolytic, anticonvulsant, sedative and skeletal muscle relaxant properties. Peak plasma rates are achieved in around 2,5 hours after oral administration.
Bentiamine is also known as Dibenzoyl Thiamine. Dibenzoyl Thiamine (Bentiamine), a derivative of thiamine, is rapidly absorbed into the body and converted to thiamine.
Benthiavalicarb isopropyl is classified under the class of amino acid amide carbamate category of fungicides. Benthiavalicarb isopropyl is a fungicide, specifically targeting blight and downy mildew.
Benoxaprofen is a monocarboxylic acid that is propionic acid substituted at position 2 by a 2-(4-chlorophenyl)-1,3-benzoxazol-5-yl group. It was used as a non-steroidal anti-inflammatory drug until 1982 when it was withdrawn from the market due to adverse side-effects including liver necrosis, photosensitivity, and carcinogenicity in animals. It has a role as a non-steroidal anti-inflammatory drug, an EC 1.13.11.34 (arachidonate 5-lipoxygenase) inhibitor, an antipyretic, a non-narcotic analgesic, a protein kinase C agonist, a hepatotoxic agent, an antipsoriatic and a nephrotoxin. It is a member of 1,3-benzoxazoles, a monocarboxylic acid and a member of monochlorobenzenes. It derives from a propionic acid. The use of benoxaprofen, formerly marketed as Oraflex tablets, was associated with fatal cholestatic jaundice among other serious adverse reactions. The holder of the approved application voluntarily withdrew Oraflex tablets from the market on August 5, 1982.
Bentysrepinine, also known as Y-101, is a novel anti-HBV agent inhibiting DNA-HBV and cccDNA activities for the treatment of hepatitis B virus (HBV)-infected hepatitis.
Benvitimod, also known as tapinarof, WB-1001; GSK-2894512 and WBI-1001, is a non-steroidal anti-inflammatory drug (NSAID) potentially for the treatment of atopic dermatitis. WBI-1001 is an efficacious novel topical anti-inflammatory molecule for the treatment of AD.